molecular formula C6H2F5N B3157436 4-(Difluoromethyl)-2,3,6-trifluoropyridine CAS No. 84940-49-8

4-(Difluoromethyl)-2,3,6-trifluoropyridine

Cat. No. B3157436
CAS RN: 84940-49-8
M. Wt: 183.08 g/mol
InChI Key: GLOPHCULLXILBW-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in the field of medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .


Synthesis Analysis

Recent advances in difluoromethylation processes have been made based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . These advances have streamlined access to molecules of pharmaceutical relevance .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be complex and varied. Detailed analysis would require specific data or computational modeling .


Chemical Reactions Analysis

Difluoromethylation reactions have seen significant developments, with methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the difluoromethyl group, which can enhance the lipophilicity and metabolic stability of the compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-(Difluoromethyl)-2,3,6-trifluoropyridine is used in the synthesis of various derivatives with potential biological and pharmaceutical properties. These derivatives are explored for their applications in anti-convulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic treatments. Additionally, they are investigated for their use as agrochemicals like pesticides, fungicides, and herbicides. The compound's structure relates to symmetrical triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers, which are recommended for photodynamic cell-specific cancer therapy (Maleki, 2015).

Regiochemical Flexibility in Substitutions

  • The compound demonstrates significant flexibility in chemical reactions, particularly in nucleophilic substitution. Introduction of a trialkylsilyl group at specific positions of the compound allows for selective displacement of halogen atoms. This flexibility is essential for synthesizing various derivatives with distinct properties, potentially useful in diverse applications, including drug discovery (Schlosser, Bobbio, & Rausis, 2005).

NMR Spectroscopic Investigations

  • Nuclear magnetic resonance (NMR) spectroscopic investigations have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular structure and dynamics, which can inform further chemical modifications and applications in various fields (Hagele, Sartori, & Golloch, 1973).

Applications in Organofluorine Chemistry

  • The compound plays a significant role in organofluorine chemistry, particularly in the synthesis of fluorine-containing molecules. Its derivatives are being explored for their potential to modulate biological properties, which is a crucial strategy in drug design. The focus on asymmetric fluorination and fluoroalkylation highlights the compound's relevance in developing new pharmaceuticals (Li & Hu, 2007).

Fluorine Nucleophilic Aromatic Substitution

  • Studies show the compound undergoing nucleophilic aromatic substitution with primary and secondary amines, leading to various aminated products. These reactions are key to synthesizing polysubstituted pyridines and pyridazinones, which have potential applications in drug discovery (Pattison et al., 2009).

Safety and Hazards

Safety data sheets for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

The field of difluoromethylation is rapidly advancing, with new methods and applications being developed . Future research may focus on further improving the efficiency and selectivity of difluoromethylation reactions, as well as exploring new applications in pharmaceuticals and other fields .

properties

IUPAC Name

4-(difluoromethyl)-2,3,6-trifluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-3-1-2(5(9)10)4(8)6(11)12-3/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOPHCULLXILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266567
Record name 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84940-49-8
Record name 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84940-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-2,3,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701266567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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